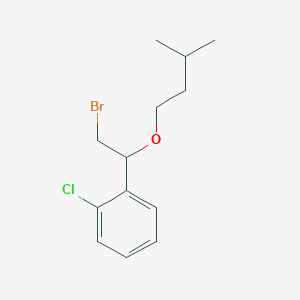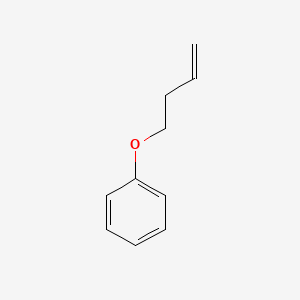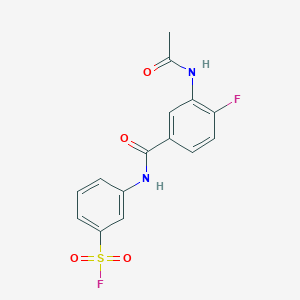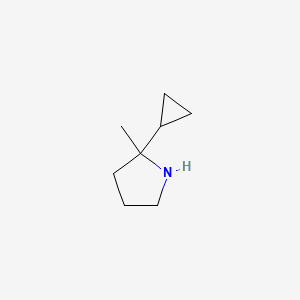
(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C7H11BClNO2 and a molecular weight of 187.43 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride typically involves the borylation of 2,5-dimethylpyridine. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with 2,5-dimethylpyridine under palladium catalysis . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like 1,4-dioxane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate for borylation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed from oxidation reactions.
科学研究应用
(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Biological Research: Investigated for its potential in biological assays and as a tool for studying enzyme mechanisms.
作用机制
The mechanism of action of (2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . The compound’s boronic acid group can also interact with biological molecules, making it useful in enzyme inhibition studies.
相似化合物的比较
Similar Compounds
4-Pyridinylboronic Acid: Similar in structure but lacks the dimethyl groups.
Phenylboronic Acid: Commonly used in organic synthesis but has a different aromatic ring structure.
2,6-Dimethylpyridin-4-ylboronic Acid: Similar but with different methyl group positions.
Uniqueness
(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the dimethyl groups can also affect its solubility and stability, making it distinct from other boronic acids.
属性
分子式 |
C7H11BClNO2 |
|---|---|
分子量 |
187.43 g/mol |
IUPAC 名称 |
(2,5-dimethylpyridin-4-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C7H10BNO2.ClH/c1-5-4-9-6(2)3-7(5)8(10)11;/h3-4,10-11H,1-2H3;1H |
InChI 键 |
IEXQRYOLQRRGFT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1C)C)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13554419.png)




![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)




![1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride](/img/structure/B13554472.png)

